molecular formula C16H15N3O2 B7585110 N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide

Cat. No. B7585110
M. Wt: 281.31 g/mol
InChI Key: JDXYDGFAXPEXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide, also known as DMXAA, is a small molecular compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide's mechanism of action is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a role in the immune response and can help to fight cancer cells. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that can cause tumor cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including TNF-alpha and interferon-gamma (IFN-gamma). N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to increase the number of immune cells, such as T cells and natural killer cells, in the blood.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, there are also limitations to using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have different effects depending on the specific type of cancer being studied.

Future Directions

There are a number of future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide research. One area of research is focused on understanding its mechanism of action and how it can be used in combination with other cancer therapies. Another area of research is focused on developing new formulations of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide that can be used in clinical trials. Additionally, there is ongoing research into the potential use of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in combination with immunotherapy for cancer treatment.

Synthesis Methods

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful attention to detail to ensure the purity of the final product. The exact synthesis method used may vary depending on the specific application of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-15(11(2)21-18-10)19(3)16(20)13-6-7-14-12(9-13)5-4-8-17-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXYDGFAXPEXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N(C)C(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.